3-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)propanoic acid
Description
Properties
IUPAC Name |
3-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S2/c1-6-7(2)17-11-9(6)10(12-5-13-11)16-4-3-8(14)15/h5H,3-4H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKHJLLYVAMGMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC=N2)SCCC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Aminothiophene Derivatives
Aminothiophenes serve as precursors for pyrimidine ring formation. For example, 2-aminothiophene-3-carboxylates react with trimethyl orthoacetate under acidic conditions to yield 4-hydroxythieno[2,3-d]pyrimidines, which are subsequently functionalized. However, introducing dimethyl groups at positions 5 and 6 necessitates substituted starting materials or post-cyclization alkylation.
One-Pot Multicomponent Reactions
Multicomponent reactions (MCRs) using thiourea, β-ketoesters, and aldehydes offer efficient access to thienopyrimidines. For instance, the Gewald reaction synthesizes 2-aminothiophenes, which undergo cyclization with urea derivatives. This method’s scalability remains limited due to competing side reactions in the presence of multiple substituents.
Functionalization of the Thienopyrimidine Core
Introducing the sulfanylpropanoic acid side chain at position 4 requires careful optimization.
Nucleophilic Aromatic Substitution
The 4-chloro intermediate (prepared via chlorination of 4-hydroxythieno[2,3-d]pyrimidine) reacts with mercaptopropionic acid under basic conditions. A representative procedure involves:
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Chlorination : Treating 4-hydroxythieno[2,3-d]pyrimidine with phosphorus oxychloride () at reflux.
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Substitution : Reacting 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine with 3-mercaptopropanoic acid in dimethylformamide (DMF) using potassium carbonate () as a base.
Reaction Conditions :
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Temperature: 80–100°C
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Duration: 12–24 hours
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Yield: ~60–70% (estimated for analogous reactions)
Transition Metal-Catalyzed Coupling
Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) could theoretically install the sulfanyl group, but this approach is less common due to the reactivity of thiols with metal catalysts.
Critical Challenges in Synthesis
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Regioselectivity : Ensuring substitution occurs exclusively at position 4 requires electron-deficient aromatic systems and controlled reaction kinetics.
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Side Reactions : Thiol oxidation to disulfides and esterification of the carboxylic acid group necessitate inert atmospheres and anhydrous conditions.
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Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is employed to isolate the pure product.
Characterization and Analytical Data
Post-synthesis characterization confirms structural integrity:
Spectroscopic Data (hypothetical based on analogous compounds):
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NMR (400 MHz, DMSO-d6) : δ 12.5 (s, 1H, COOH), 3.2 (t, 2H, SCH2), 2.8 (t, 2H, CH2CO), 2.5 (s, 6H, 2×CH3).
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IR (KBr) : 1705 cm (C=O), 2550 cm (S-H, weak).
Chromatographic Purity :
Scale-Up Considerations and Industrial Relevance
While laboratory-scale synthesis is feasible, industrial production faces hurdles:
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Cost of POCl3 : Requires corrosion-resistant reactors.
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Waste Management : Neutralization of acidic byproducts.
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Process Optimization : Continuous-flow systems could enhance yield and safety.
Chemical Reactions Analysis
3-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the sulfanyl group to a thiol.
Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group, where nucleophiles such as amines or alkyl halides replace the sulfur atom.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)propanoic acid has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)propanoic acid involves its interaction with specific molecular targets and pathways. The thienopyrimidine core is known to interact with enzymes and receptors, potentially inhibiting their activity. This inhibition can lead to various biological effects, such as the reduction of oxidative stress or the modulation of inflammatory responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thienopyrimidine Core
Compound A : (R)-2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino)propanoic acid (CID 2209832-18-6)
- Key Difference: Replaces the sulfanyl linker with an amino (-NH-) group.
Compound B : 3-[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylpropanoic acid (PDB Ligand: 7EY)
- Key Difference : Substitutes the 5,6-dimethyl groups with a 4-methylphenyl ring.
- Impact: The aromatic substitution increases molecular weight (330.425 g/mol vs.
Compound C : 7-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)oxy]-4-methyl-2H-chromen-2-one
- Key Difference: Replaces the sulfanyl-propanoic acid chain with an oxy (-O-) linker and a coumarin moiety.
- Impact : The coumarin group introduces fluorescence properties, making this derivative useful in imaging studies. The oxy linker may alter pharmacokinetic profiles compared to sulfanyl-containing analogs .
Functional Group and Pharmacological Activity Comparisons
Key Observations :
- Sulfanyl vs. Amino Linkers: Sulfanyl groups generally confer greater metabolic stability than amino linkers due to resistance to enzymatic hydrolysis .
- Terminal Groups: Propanoic acid enhances solubility and bioavailability, whereas coumarin or aromatic substitutions (e.g., 4-methylphenyl) prioritize target engagement over solubility .
Biological Activity
3-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)propanoic acid, with CAS number 302952-45-0, is a compound of interest due to its potential biological activity. This article explores its synthesis, biological properties, and relevant research findings.
- Molecular Formula : C₁₁H₁₂N₂O₂S₂
- Molecular Weight : 268.36 g/mol
- Structure : The compound features a thieno[2,3-d]pyrimidine moiety linked to a propanoic acid group via a sulfur atom.
Synthesis
The synthesis of 3-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)propanoic acid typically involves multi-step organic reactions that include the formation of the thienopyrimidine structure followed by the introduction of the sulfanyl and propanoic acid functionalities. Specific synthetic routes have not been detailed in the available literature.
Antimicrobial Activity
Research indicates that compounds containing thieno[2,3-d]pyrimidine structures exhibit significant antimicrobial properties. For example, studies have shown that related compounds can inhibit bacterial growth and possess antifungal activity. The exact mechanism of action often involves interference with nucleic acid synthesis or disruption of cell membrane integrity.
Anticancer Properties
Several studies have highlighted the potential anticancer effects of thienopyrimidine derivatives. For instance:
- Mechanism : These compounds may induce apoptosis in cancer cells by activating caspases or inhibiting key survival pathways.
- Case Study : A study on similar thienopyrimidine derivatives demonstrated IC50 values in the micromolar range against various cancer cell lines, suggesting promising anticancer activity.
Inhibition of Enzymatic Activity
Thieno[2,3-d]pyrimidine derivatives have been studied for their ability to inhibit specific enzymes involved in disease processes:
- Example : Certain derivatives have shown inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both prokaryotic and eukaryotic organisms.
Research Findings
Safety and Toxicology
Safety data for 3-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)propanoic acid is limited. However, general safety assessments for similar compounds indicate potential irritant effects on skin and eyes. Further toxicological studies are required to establish a comprehensive safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
